![molecular formula C27H21NO2 B13145387 4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13145387.png)
4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline is an organic compound that features a benzo[d][1,3]dioxole moiety linked to a vinyl group and an N,N-diphenylaniline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Vinylation: The benzo[d][1,3]dioxole moiety is then subjected to a vinylation reaction using a suitable vinylating agent such as vinyl bromide in the presence of a base like potassium carbonate.
Coupling with N,N-Diphenylaniline: The final step involves coupling the vinylated benzo[d][1,3]dioxole with N,N-diphenylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced derivatives with hydrogenated vinyl groups.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The compound’s structure allows it to fit into binding sites of target proteins, influencing their activity and resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-N-fused heteroaryl indoles
- Benzo[d][1,3]dioxole substituted organo selenium compounds
Uniqueness
4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline is unique due to its specific combination of the benzo[d][1,3]dioxole moiety with a vinyl group and N,N-diphenylaniline structure. This unique structure imparts distinct electronic and steric properties, making it valuable for applications in organic electronics and medicinal chemistry.
特性
分子式 |
C27H21NO2 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C27H21NO2/c1-3-7-23(8-4-1)28(24-9-5-2-6-10-24)25-16-13-21(14-17-25)11-12-22-15-18-26-27(19-22)30-20-29-26/h1-19H,20H2/b12-11+ |
InChIキー |
NUOVLMQXFOVLHM-VAWYXSNFSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


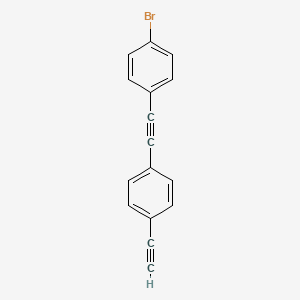

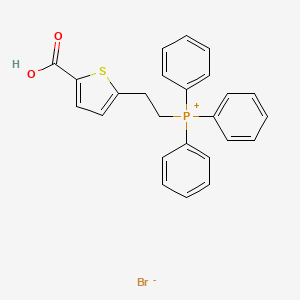

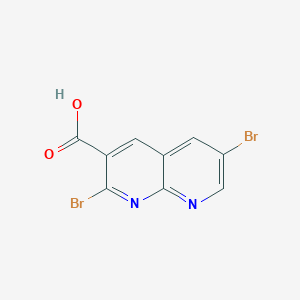
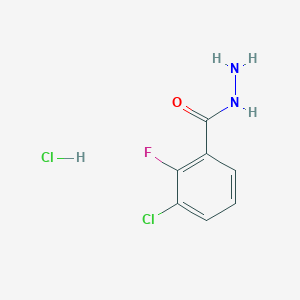
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate](/img/structure/B13145340.png)

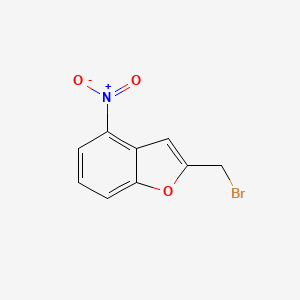

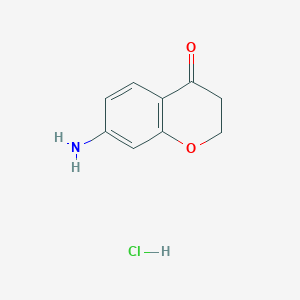
![5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13145361.png)

![7-Benzyl-4-(2-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145382.png)
